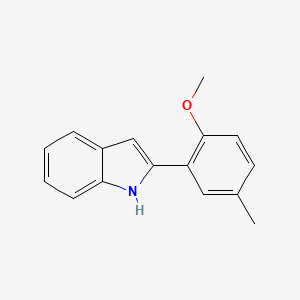
2-(2-methoxy-5-methylphenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “2-Methoxy-5-methylphenyl isocyanate”, a compound closely related to the one you’re asking about, has been reported . It’s used in the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, a precursor to develop σ2 receptor ligands .Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS, with an average mass of 179.239 Da . The molecular structure of “2-Methoxy-5-methylphenol” is C8H10O2, with a molecular weight of 138.1638 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 140.3±25.9 °C .科学的研究の応用
Synthesis of Novel Indole-Benzimidazole Derivatives
A study by Wang et al. (2016) presents the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were then used to synthesize indole-benzimidazoles, indicating the utility of 2-(2-methoxy-5-methylphenyl)-1H-indole in producing complex heterocyclic compounds with potential chemical and biological applications (Wang et al., 2016).
Antioxidant and Cytotoxicity Properties of Derivatives
Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, for their in vitro antioxidant and cytotoxicity properties. This study underscores the potential of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in developing antioxidants with significant biological activities (Goh et al., 2015).
Melatonin-like Cytoprotective Activity
Spadoni et al. (2006) explored the structure–activity relationships of 5-methoxy-2-(N-acetylaminoethyl)indole derivatives, revealing their potent antioxidant and cytoprotective properties in rat cerebellar cell cultures. The research highlights the therapeutic potential of these compounds in neuroprotection, akin to melatonin’s effects (Spadoni et al., 2006).
Pharmaceutical Research
Serotonin 6 Receptor Antagonists
Nirogi et al. (2017) focused on the optimization of 3-(piperazinylmethyl) indole derivatives as serotonin 6 receptor (5-HT6R) antagonists, leading to the discovery of a clinical candidate for the treatment of cognitive disorders. This illustrates the relevance of 2-(2-methoxy-5-methylphenyl)-1H-indole in developing treatments for neurological conditions (Nirogi et al., 2017).
Materials Science and Engineering
Conducting Polymers Based on Thieno[3,2-b]indoles
Mezlova et al. (2005) reported on the electropolymerization of thieno[3,2-b]indole derivatives, including a methoxy substituted version, to create new conducting materials. This research demonstrates the application of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in the development of novel polymeric materials with potential electronic applications (Mezlova et al., 2005).
Safety and Hazards
特性
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGIENOMFAECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-5-methylphenyl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

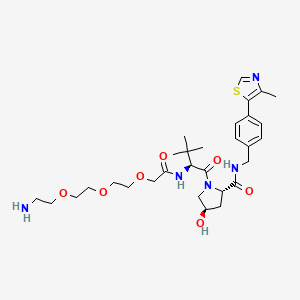
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)
![5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2797539.png)
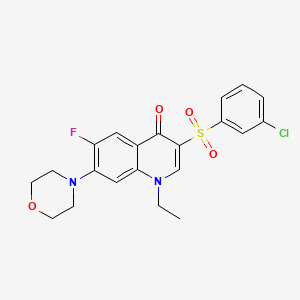

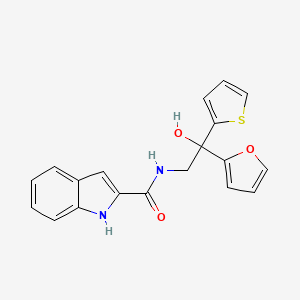

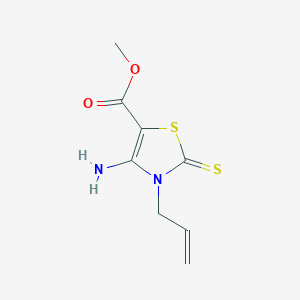

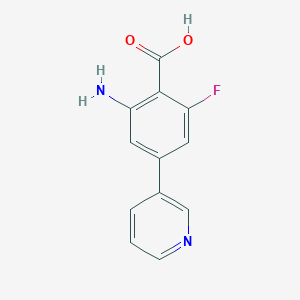
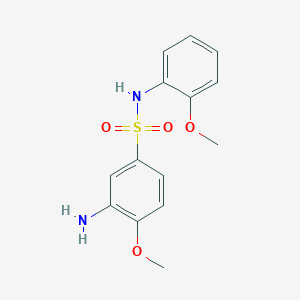
![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2797554.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)